molecular formula C12H17NO4S2 B2597715 3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine CAS No. 2310127-17-2

3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine

Cat. No.: B2597715
CAS No.: 2310127-17-2
M. Wt: 303.39
InChI Key: ZERPNPCDMNTXKS-UHFFFAOYSA-N
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Description

3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine is a synthetic compound that features a unique combination of an oxolane ring, a thiophene sulfonyl group, and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the oxolane and thiophene sulfonyl intermediates. These intermediates are then coupled with azetidine under specific reaction conditions. Common synthetic routes include:

    Oxolane Ring Formation: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Thiophene Sulfonyl Group Introduction: Thiophene can be sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.

    Azetidine Ring Formation: Azetidine can be synthesized via cyclization reactions involving suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The oxolane and azetidine rings may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-[(Oxolan-2-yl)methoxy]phenylmethanamine: Similar in structure but with a phenyl group instead of a thiophene sulfonyl group.

    3-(Oxolan-3-yl)azetidine: Lacks the thiophene sulfonyl group.

Uniqueness

3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

3-(oxolan-3-ylmethoxy)-1-thiophen-2-ylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c14-19(15,12-2-1-5-18-12)13-6-11(7-13)17-9-10-3-4-16-8-10/h1-2,5,10-11H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERPNPCDMNTXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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